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Introduction

Nedaplatin, a second-generation platinum analog, was developed to mitigate the

nephrotoxicity and gastrointestinal toxicity associated with its predecessor, cisplatin.[1] As a

derivative of cisplatin, nedaplatin exhibits a comparable mechanism of action, primarily by

forming platinum-DNA adducts that inhibit DNA replication and transcription, ultimately inducing

apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the

early-phase clinical trials of nedaplatin, focusing on its pharmacokinetics, dose-limiting

toxicities, and efficacy in various malignancies. The content herein is intended for researchers,

scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways
Upon administration, nedaplatin undergoes hydrolysis, forming reactive platinum species that

bind to DNA, creating intrastrand and interstrand cross-links.[2][3] This DNA damage triggers a

cascade of cellular stress responses. A key pathway activated is the p53 signaling pathway,

where the p53 tumor suppressor protein is stabilized, leading to cell cycle arrest and apoptosis.

[2] Additionally, the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and

Rad3-related) kinases are activated in response to DNA damage, further propagating the signal

for cell cycle arrest or apoptosis.[2] In some non-small cell lung cancer cells, nedaplatin has

been shown to down-regulate the long non-coding RNA MVIH, which may contribute to

reducing multidrug resistance.[4]
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Figure 1: Postulated signaling pathway of Nedaplatin.

Pharmacokinetics
Nedaplatin exhibits a pharmacokinetic profile similar to carboplatin, with a short elimination

half-life of 1.1 to 4.4 hours.[1][5] The plasma concentration of unbound platinum after

nedaplatin infusion is similar to that of total platinum, and its protein binding is lower than that

of cisplatin.[1][5] The clearance of nedaplatin is correlated with creatinine clearance, indicating

the importance of renal function in its administration.[1][5] A formula has been proposed to

individualize nedaplatin dosage based on creatinine clearance and the target area under the

curve (AUC): Dose(NDP) = AUC × (0.0738 × creatinine clearance + 4.47).[1]

Early-Phase Clinical Trial Data
The following sections summarize the quantitative data and experimental protocols from key

early-phase clinical trials of nedaplatin.

Phase I Clinical Trials
Phase I trials of nedaplatin, both as a monotherapy and in combination, have been conducted

to determine its maximum tolerated dose (MTD), recommended Phase II dose (RPTD), and

dose-limiting toxicities (DLTs).

A common experimental design for Phase I trials of nedaplatin involves a dose-escalation

scheme. A typical workflow is illustrated below.
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Figure 2: Typical workflow for a Phase I dose-escalation trial of Nedaplatin.
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Patient Selection: Patients typically have histologically confirmed advanced or metastatic

solid tumors refractory to standard therapy or for which no standard therapy exists. Adequate

organ function (hematological, renal, and hepatic) is also a common requirement.

Dosing and Administration: Nedaplatin is administered as an intravenous infusion over a

specified period, typically repeated every 3 to 4 weeks.[6][7][8]

Dose Escalation: A standard 3+3 cohort design is often employed. Dose escalation proceeds

in cohorts of 3-6 patients until the MTD is reached.

DLT Definition: Dose-limiting toxicities are generally defined as specific grades of

hematological and non-hematological toxicities occurring during the first cycle of treatment.

Common DLTs for nedaplatin include Grade 4 neutropenia lasting more than 5 days, febrile

neutropenia, Grade 4 thrombocytopenia, and Grade 3 or higher non-hematological toxicities

(excluding nausea and vomiting).[6]
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Trial

Regimen

Patient

Population
MTD RPTD

Dose-

Limiting

Toxicities

Reference

Nedaplatin

Monotherapy
Not Specified 120 mg/m² 100 mg/m²

Thrombocyto

penia
[9][10]

Nedaplatin +

Paclitaxel

Unresectable

Squamous

Cell

Carcinoma

Not explicitly

defined

Paclitaxel

180 mg/m²,

Nedaplatin

100 mg/m²

Not explicitly

defined
[6]

Nedaplatin +

Gemcitabine

Advanced

NSCLC

Nedaplatin

100 mg/m² +

Gemcitabine

1000 mg/m²

Nedaplatin 80

mg/m² +

Gemcitabine

1000 mg/m²

Neutropenia,

thrombocytop

enia, delayed

anemia

[8]

Nedaplatin +

Irinotecan

Advanced

NSCLC

Not

determined

up to 100

mg/m²

Nedaplatin

100 mg/m² +

Irinotecan 60

mg/m²

Grade 4

neutropenia,

Grade 3

diarrhea,

Grade 3

elevated

GPT, acute

myocardial

infarction

[11]

Nedaplatin +

Cisplatin

Gynecologic

Cancers

Nedaplatin 80

mg/m² +

Cisplatin 60

mg/m²

Nedaplatin 60

mg/m² +

Cisplatin 60

mg/m²

Hematotoxicit

y (severe

neutropenia,

thrombocytop

enia, anemia)

[7]

Nedaplatin +

S-1

Advanced

Squamous

Cell Lung

Cancer

Nedaplatin 80

mg/m²

Nedaplatin 70

mg/m²

Grade 3

thrombocytop

enia, Grade 3

anorexia,

Grade 3

nausea

[12][13]
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Nedaplatin +

S-1

Locally

Advanced

Head and

Neck

Squamous

Cell

Carcinoma

Nedaplatin

100 mg/m²

Nedaplatin

100 mg/m²

Neutropenia,

thrombocytop

enia

[14][15]

NSCLC: Non-Small Cell Lung Cancer

Phase II Clinical Trials
Phase II trials have evaluated the efficacy and safety of nedaplatin at the RPTD in various

cancer types.

Patient Selection: Patients with specific cancer types and stages are enrolled. Eligibility

criteria often include measurable disease and no prior chemotherapy for the advanced stage

of the disease.

Treatment Regimen: Patients receive nedaplatin at the RPTD determined in Phase I trials,

either as a single agent or in combination. Treatment is typically continued for a predefined

number of cycles or until disease progression or unacceptable toxicity.

Endpoints: The primary endpoint is usually the overall response rate (ORR). Secondary

endpoints often include progression-free survival (PFS), overall survival (OS), and safety.
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Trial

Regim

en

Cancer

Type

Numbe

r of

Patient

s

Dose

Overall

Respo

nse

Rate

(ORR)

Progre

ssion-

Free

Surviva

l (PFS)

Overall

Surviva

l (OS)

Key

Grade

3/4

Toxiciti

es

Refere

nce

Nedapl

atin

Monoth

erapy

NSCLC

(previou

sly

treated)

16
100

mg/m²
12.5% - -

Myelos

uppress

ion

(especi

ally

thromb

ocytope

nia)

[16]

Nedapl

atin +

Vindesi

ne

NSCLC

(chemo

naive)

60 - 26.7% - -

Higher

inciden

ce of

thromb

ocytope

nia

compar

ed to

cisplatin

+

vindesi

ne

[16]

Nedapl

atin +

Doceta

xel

Advanc

ed

Squam

ous Cell

Carcino

ma of

the

Lung

21

Nedapl

atin 100

mg/m²,

Doceta

xel 60

mg/m²

62%
7.4

months

16.1

months

Neutrop

enia

(86%),

one

death

from

sepsis

[17]

Nedapl

atin + 5-

Esopha

geal

27 - 29.62% - - Grade

III-IV

[18]
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FU Carcino

ma

thromb

ocytope

nia

(20.68

%)

Nedapl

atin +

Paclitax

el

Metasta

tic

Esopha

geal

Cancer

39

Nedapl

atin 80

mg/m²,

Paclitax

el 175

mg/m²

43.6%
6.1

months

10.3

months

Anemia

(13.0%)

,

neutrop

enia

(19.6%)

,

thromb

ocytope

nia

(4.3%)

[1]

Nedapl

atin +

Irinotec

an

Advanc

ed/Rec

urrent

Uterine

or

Cervical

Cancer

27

Nedapl

atin 80

mg/m²,

Irinotec

an 50

mg/m²

59%
161

days

415

days

Diarrhe

a

(6.1%)

[1]

Concurr

ent

Nedapl

atin and

Radioth

erapy

Uterine

Cervical

Cancer

45

30

mg/m²/

week

88.9%

(Objecti

ve

Respon

se)

58.7%

(3-year)

78.0%

(3-year)

Neutrop

enia

(6.7%),

diarrhe

a

(4.4%),

nausea/

vomitin

g

(2.2%)

[1]

Nedapl

atin +

Stage

IB2-IIB

66

(evalua

Nedapl

atin 80

75.8% - - Neutrop

enia

[1]
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Irinotec

an

(Neoadj

uvant)

Uterine

Cervical

Squam

ous Cell

Carcino

ma

ble) mg/m²,

Irinotec

an 60

mg/m²

(72.2%)

,

anemia

(13.6%)

,

thromb

ocytope

nia

(7.6%)

NSCLC: Non-Small Cell Lung Cancer; 5-FU: 5-fluorouracil

Toxicity Profile
The primary dose-limiting toxicity of nedaplatin is myelosuppression, with thrombocytopenia

being the most prominent and frequently observed hematological toxicity.[1][16] Leukopenia

and anemia also occur, particularly at higher doses, but are generally milder than

thrombocytopenia.[1] Compared to cisplatin, nedaplatin exhibits a more favorable profile

regarding nephrotoxicity and gastrointestinal toxicities such as nausea and vomiting.[1][10][19]

[20] However, some studies have noted a higher incidence of thrombocytopenia with

nedaplatin-based regimens compared to cisplatin-based ones.[10][16]

Nedaplatin Dose

Myelosuppression
(Thrombocytopenia)

Increases

Tumor Response

Increases

Click to download full resolution via product page

Figure 3: Relationship between Nedaplatin dose, toxicity, and efficacy.

Conclusion
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Early-phase clinical trials have established nedaplatin as a viable second-generation platinum

compound with a distinct safety profile compared to cisplatin. Its primary dose-limiting toxicity is

myelosuppression, particularly thrombocytopenia, while it offers reduced rates of nephrotoxicity

and gastrointestinal side effects.[1][10][16] Nedaplatin has demonstrated promising efficacy in

a range of solid tumors, including non-small cell lung cancer, esophageal cancer, and various

gynecological cancers, both as a monotherapy and in combination with other cytotoxic agents

and radiotherapy.[1][16][17][18] The recommended dose for Phase II studies is generally in the

range of 80-100 mg/m² when used as a single agent, with dose adjustments necessary in

combination regimens and for patients with impaired renal function.[1][21] Further investigation

in larger, randomized Phase III trials is warranted to definitively establish its role in the

treatment landscape for various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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